molecular formula C16H18N4O4S B2954774 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034272-19-8

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2954774
CAS No.: 2034272-19-8
M. Wt: 362.4
InChI Key: PBLQOJRGXHKWQN-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel synthetic small molecule designed for research applications. Its structure incorporates a nicotinamide core, a motif found in compounds investigated for kinase modulation . The molecule also contains a thiazole ring, a common feature in many bioactive molecules, suggesting potential for diverse pharmacological profiling. The specific arrangement of these groups, including the (tetrahydrofuran-3-yl)oxy ether linkage, makes this compound a valuable chemical entity for discovery chemistry and hit-to-lead optimization programs. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening against novel biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-17-13(21)7-10-9-25-16(19-10)20-14(22)12-3-2-5-18-15(12)24-11-4-6-23-8-11/h2-3,5,9,11H,4,6-8H2,1H3,(H,17,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLQOJRGXHKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 364.42 g/mol. The compound features a thiazole ring, a nicotinamide moiety, and a tetrahydrofuran ether group, contributing to its unique biological properties.

Structural Details

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight364.42 g/mol
CAS Number1170891-06-1

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific enzymes or receptors. Compounds with similar structural motifs often exhibit enzyme inhibition or modulation of receptor activity, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives related to the thiazole structure have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that compounds with thiazole moieties could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Case Study Example:
In a study examining thiazolidin derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutics like cisplatin against HeLa and K562 cell lines, indicating strong anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that some compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings:
A recent study found that specific thiazole compounds inhibited bacterial growth effectively, showcasing their potential as new antibiotic agents .

Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa12.7
AnticancerK56214.9
AntibacterialStaphylococcus aureus15.0
AntibacterialEscherichia coli18.5

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs share the thiazole or thiazolidinone core with variations in substituents and appended moieties:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
6a () Thiazolidinone Phenyl, pyridine-3-carboxamide Antimicrobial (Gram+ bacteria)
6b () Thiazolidinone 2-Chlorophenyl, pyridine-3-carboxamide Antimicrobial (broad-spectrum)
9 () Thiazolidinone-thioxoacetamide 4-Chlorobenzylidene, methoxyphenyl Not reported
6a () Thiazole-coumarin 2-Oxo-chromen-3-yl, methylamino-acetamide Not reported
6-(benzyloxy)-N-(4-(2-(methylamino)... () Thiazole-pyrimidine Benzyloxy-pyrimidine, methylamino-acetamide Not reported

Key Observations :

  • Thiazolidinone vs. Thiazole: Compounds with thiazolidinone cores (e.g., 6a, 6b) exhibit antimicrobial activity, while thiazole derivatives (e.g., ’s 6a) focus on structural diversity for kinase targeting .
  • Substituent Impact : Chlorophenyl groups (6b) enhance antimicrobial potency compared to unsubstituted phenyl analogs (6a) . The tetrahydrofuran-3-yloxy group in the target compound may improve solubility or metabolic stability compared to benzyloxy () or coumarin () substituents.

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